Cas no 893755-04-9 ({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine)

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is a fluorinated piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 2-fluorobenzyl group attached to a piperidine ring, along with an aminomethyl substituent at the 4-position, offering versatility for further functionalization. The fluorine atom enhances metabolic stability and binding affinity in bioactive compounds, making it valuable for medicinal chemistry studies. This compound may serve as a key intermediate in the synthesis of receptor-targeting molecules or CNS-active agents. Its well-defined structure allows for precise modifications, supporting structure-activity relationship (SAR) investigations. Suitable for controlled reactions, it is typically handled under inert conditions due to its amine functionality.
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine structure
893755-04-9 structure
Product name:{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
CAS No:893755-04-9
MF:C13H19FN2
MW:222.301766633987
CID:4718821

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
    • {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}amine
    • NE53415
    • [1-(2-fluorobenzyl)-4-piperidyl]methanamine
    • 1-[1-(2-fluorobenzyl)piperidin-4-yl]methanamine
    • Z234897581
    • {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
    • Inchi: 1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
    • InChI Key: XLZQDRZYOJNNLZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1CCC(CN)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Topological Polar Surface Area: 29.3

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-71941-0.05g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9
0.05g
$49.0 2023-02-12
Enamine
EN300-71941-2.5g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9
2.5g
$315.0 2023-02-12
Enamine
EN300-71941-0.25g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9
0.25g
$104.0 2023-02-12
Enamine
EN300-71941-0.5g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9
0.5g
$165.0 2023-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340305-1g
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine
893755-04-9 98%
1g
¥4552.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340305-50mg
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine
893755-04-9 98%
50mg
¥1141.00 2024-04-26
A2B Chem LLC
AV67367-5g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9 >95%
5g
$1134.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340305-10g
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine
893755-04-9 98%
10g
¥21654.00 2024-04-26
Enamine
EN300-71941-5.0g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9
5.0g
$487.0 2023-02-12
A2B Chem LLC
AV67367-25g
{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine
893755-04-9 >95%
25g
$2731.00 2024-04-19

Additional information on {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Recent Advances in the Study of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 893755-04-9)

The compound {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 893755-04-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine scaffold and fluorophenyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

One of the key areas of interest is the compound's interaction with central nervous system (CNS) targets. Preliminary in vitro studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. Researchers have employed advanced computational modeling techniques to elucidate the binding mechanisms, revealing a high degree of specificity for certain receptor subtypes.

In addition to its CNS activity, recent investigations have explored the compound's role in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine exhibits significant anti-inflammatory effects in murine models, potentially through the inhibition of NF-κB signaling. These findings open new avenues for its use in treating chronic inflammatory conditions.

The synthetic pathways for this compound have also been optimized in recent years. A novel, high-yield synthesis method was developed in 2022, which reduces the number of steps and improves overall efficiency. This advancement is particularly important for scaling up production for preclinical and clinical trials. The method involves a reductive amination strategy, which has been detailed in several peer-reviewed publications.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to enhance its metabolic stability. Researchers are currently exploring various prodrug strategies and formulation technologies to address this issue. Early results from these efforts are expected to be published in the coming year.

In conclusion, {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 893755-04-9) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Ongoing research aims to fully characterize its mechanisms of action, optimize its pharmacokinetic profile, and evaluate its efficacy in disease models. The compound's unique structural features and biological activities make it a compelling candidate for further drug development efforts.

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